molecular formula C18H14ClN3O2S B10973504 2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10973504
M. Wt: 371.8 g/mol
InChI Key: JIOIUQXZJLMLGQ-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a thiadiazole ring, and a chlorinated phenoxyethyl group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the thiadiazole ring: This step involves the reaction of the quinazolinone intermediate with thiosemicarbazide under acidic or basic conditions.

    Attachment of the phenoxyethyl group: The final step involves the alkylation of the thiadiazoloquinazolinone intermediate with 4-chloro-2-methylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: Halogen atoms in the phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyethyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.

    Other quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of a quinazolinone core, a thiadiazole ring, and a chlorinated phenoxyethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

2-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H14ClN3O2S/c1-10-9-12(19)7-8-15(10)24-11(2)16-21-22-17(23)13-5-3-4-6-14(13)20-18(22)25-16/h3-9,11H,1-2H3

InChI Key

JIOIUQXZJLMLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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